molecular formula C18H14N2O B15181191 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline CAS No. 94594-74-8

2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline

Cat. No.: B15181191
CAS No.: 94594-74-8
M. Wt: 274.3 g/mol
InChI Key: WKLKMAQZDZIBBH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a pyrazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the pyrazole ring. The molecular formula of this compound is C18H14N2O, and it has a molecular weight of 274.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation in the presence of sodium carbonate . Another method involves a cascade reaction combining aromatic nucleophilic substitution and Knoevenagel condensation under transition-metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrazoloquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

94594-74-8

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)pyrazolo[1,5-a]quinoline

InChI

InChI=1S/C18H14N2O/c1-21-16-7-4-6-14(11-16)17-12-15-10-9-13-5-2-3-8-18(13)20(15)19-17/h2-12H,1H3

InChI Key

WKLKMAQZDZIBBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

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